ZH8651

説明

Contextualization within Phenethylamine (B48288) Chemistry Research

The phenethylamine skeleton is a core structure in a vast array of neuroactive compounds, including neurotransmitters, hormones, and a wide range of synthetic molecules studied for their interaction with biological systems. Research into phenethylamine derivatives explores how substitutions on the phenyl ring and the ethylamine (B1201723) side chain influence their chemical properties and biological activity.

4-Bromophenethylamine is a halogenated derivative of phenethylamine. Its structure is foundational compared to more complex and widely studied psychoactive phenethylamines, such as 2,5-dimethoxy-4-bromophenethylamine (2C-B), which features additional methoxy (B1213986) groups on the phenyl ring. researchgate.netnih.gov The study of simpler compounds like 4-Bromophenethylamine provides researchers with a baseline to understand the role of specific functional groups, such as the bromine atom at the 4-position, in receptor binding and functional activity. It is one of many synthetic phenethylamines created for research purposes to probe structure-activity relationships within this important class of molecules. psu.edu

Significance in Contemporary Chemical and Biological Sciences Research

The significance of 4-Bromophenethylamine in modern research is twofold: its utility as a chemical precursor and its specific interactions with biological targets.

As a precursor, 4-Bromophenethylamine is a valuable building block in organic synthesis. It is used to create more complex molecules with potential therapeutic applications. For instance, it has been employed in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. sigmaaldrich.com It also serves as a starting material for synthesizing alkyl arylamino sulfides. sigmaaldrich.com Furthermore, it is used in the preparation of molecularly imprinted polymers (MIPs), which are advanced materials with cavities designed to selectively bind a target molecule, in this case, using the 4-bromophenylethylamine residue as a template. mdpi.comlongdom.org

In biological research, 4-Bromophenethylamine is studied for its own bioactivity. Notably, it has been identified as an agonist of Trace Amine-Associated Receptor 1 (TAAR1). chemsrc.com TAAR1 is a receptor implicated in neurological and psychiatric conditions, and agonists like 4-Bromophenethylamine (referred to in one study as ZH8651) are valuable tools for investigating the signaling pathways of this receptor, which may be relevant to the study of schizophrenia. chemsrc.com Its interactions with neurotransmitter systems are a subject of ongoing investigation to understand its specific pharmacological profile. ontosight.ai This dual role as a versatile synthetic intermediate and a specific ligand for neurological receptors underscores its continued relevance in chemical and biological sciences.

Chemical and Physical Properties of 4-Bromophenethylamine

| Property | Value |

| IUPAC Name | 2-(4-bromophenyl)ethanamine nih.gov |

| Molecular Formula | C₈H₁₀BrN ontosight.ainih.gov |

| Molecular Weight | 200.08 g/mol sigmaaldrich.com |

| CAS Number | 73918-56-6 sigmaaldrich.comnih.gov |

| Density | 1.29 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 63-72 °C at 0.2 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.574 sigmaaldrich.com |

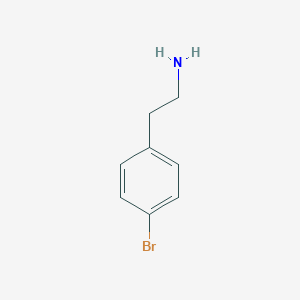

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZCXAOQVBEPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224524 | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73918-56-6 | |

| Record name | 4-Bromophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromophenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies in Chemical Research

Established Synthetic Pathways for 4-Bromophenethylamine

Traditional synthetic routes to 4-Bromophenethylamine have relied on foundational organic reactions, including the direct bromination of phenethylamine (B48288) precursors and reductive amination strategies. One-pot synthesis approaches have also been explored to enhance efficiency.

Bromination of Phenethylamine-Based Precursors

A direct approach to synthesizing 4-bromophenethylamine involves the electrophilic aromatic substitution of a phenethylamine precursor with bromine. The presence of the ethylamine (B1201723) side chain on the benzene (B151609) ring directs the incoming electrophile, primarily to the para position, yielding the desired 4-bromo product.

In a related synthesis, 2,5-dimethoxyphenethylamine hydrochloride has been subjected to bromination to produce the corresponding 4-bromo-2,5-dimethoxyphenethylamine (B3395496). psu.eduresearchgate.net This highlights the viability of direct bromination on a substituted phenethylamine core. While specific yields for the direct bromination of unsubstituted phenethylamine are not extensively detailed in the provided research, the general principle of electrophilic aromatic bromination is a well-established and fundamental transformation in organic chemistry.

| Precursor | Brominating Agent | Product | Reference |

| 2,5-Dimethoxyphenethylamine Hydrochloride | Bromine | 4-Bromo-2,5-dimethoxyphenethylamine | psu.edu |

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of amines, including 4-Bromophenethylamine. libretexts.orgbeilstein-journals.orgum.esuni-bayreuth.denih.gov This process typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine source, like ammonia (B1221849), to form an intermediate imine, which is then reduced to the target amine.

One documented strategy involves the reductive amination of 4-bromobenzaldehyde (B125591). researchgate.net In this approach, a cobalt-based catalyst has been utilized for the direct reductive amination with ammonia and hydrogen gas. researchgate.net Another variation employs the reduction of an imine formed from 4-bromo-2,5-dimethoxyphenethylamine and a suitable benzaldehyde (B42025) using sodium cyanoborohydride (NaBH3CN) to yield N-benzyl derivatives. researchgate.net The general applicability of this method suggests that 4-bromophenylacetaldehyde could also serve as a precursor, reacting with ammonia to form the corresponding imine, which is subsequently reduced to 4-bromophenethylamine. mdpi.com

| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |

| 4-Bromobenzaldehyde | Ammonia | H2, Cobalt Nanoparticles | 4-Bromobenzylamine (intermediate to phenethylamine) | researchgate.net |

| 4-Bromo-2,5-dimethoxyphenethylamine & Benzaldehyde | - | NaBH3CN | N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine | researchgate.net |

One-Pot Synthesis Approaches

A notable one-pot method relevant to the synthesis of phenethylamines is the reduction of β-nitrostyrenes. chemrxiv.org Specifically, substituted β-nitrostyrenes can be reduced to the corresponding phenethylamines using a combination of sodium borohydride (B1222165) and copper(II) chloride under mild conditions. chemrxiv.org This methodology can be applied to the synthesis of 4-bromophenethylamine by starting with 4-bromo-β-nitrostyrene. The starting 4-bromo-β-nitrostyrene can be prepared through the condensation of 4-bromobenzaldehyde and nitromethane. beilstein-journals.org

| Starting Materials | Reagents | Product | Key Features | Reference |

| 4-Bromo-β-nitrostyrene | Sodium Borohydride, Copper(II) Chloride | 4-Bromophenethylamine | Mild conditions, no need for inert atmosphere | chemrxiv.org |

| 4-Bromobenzaldehyde, Nitromethane | Ammonium Acetate, Acetic Acid | 4-Bromo-β-nitrostyrene | Precursor synthesis for one-pot reduction | beilstein-journals.org |

Advanced Synthetic Approaches and Innovations

In recent years, the field of organic synthesis has seen a push towards more sustainable and efficient methodologies. This includes the development of metal-free reactions and stereoselective syntheses to produce specific chiral molecules.

Metal-Free Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and procedural simplicity. researchgate.netrsc.orgnih.gov The development of metal-free MCRs is a key area of green chemistry, avoiding the use of potentially toxic and expensive metal catalysts.

While a specific metal-free multicomponent reaction for the direct synthesis of 4-bromophenethylamine is not extensively documented in the provided results, the principles of such reactions have been applied to the synthesis of structurally related N-heterocyclic frameworks. rsc.org For instance, metal- and solvent-free approaches have been developed for the synthesis of multi-substituted pyrroles using iodine as a catalyst. rsc.org These innovative strategies highlight the potential for developing novel, environmentally benign routes to substituted phenethylamines like 4-bromophenethylamine in the future.

Stereoselective Synthesis of Chiral Amines and Derivatives

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. whiterose.ac.ukmdpi.comnih.gov Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

Several asymmetric methodologies have been reviewed for the synthesis of 2-arylethylamines. mdpi.com These include chiral induction, organocatalysis, and enzymatic catalysis. For instance, the stereoselective reduction of a prochiral precursor is a common strategy. In the context of 4-bromophenethylamine, this could involve the asymmetric reduction of a 4-bromo-β-nitrostyrene derivative or a corresponding imine. The use of chiral catalysts, such as cinchona alkaloid-derived squaramides, has been shown to be effective in the stereoselective Michael addition to β-nitrostyrenes, which could serve as a key step in an asymmetric synthesis of 4-bromophenethylamine. beilstein-journals.org

| Synthetic Strategy | Key Features | Potential Application to 4-Bromophenethylamine | Reference |

| Asymmetric Phase-Transfer Alkylation | Synthesis of chiral α-alkylamino acid esters | Synthesis of chiral precursors to 4-bromophenethylamine | mdpi.com |

| Chiral Thiourea-Amine Organocatalysis | Asymmetric cycloaddition to form highly substituted phenethylamines | Enantioselective synthesis of functionalized 4-bromophenethylamine derivatives | mdpi.com |

| Stereoselective Michael Addition | Use of cinchona squaramide organocatalysts for addition to nitrostyrenes | Asymmetric synthesis of 4-bromo-β-aminonitroalkane, a precursor to chiral 4-bromophenethylamine | beilstein-journals.org |

Derivatization in Synthetic Applications

4-Bromophenethylamine serves as a key starting material for the synthesis of a range of derivatives. Its primary amine and brominated aromatic ring offer reactive sites for constructing larger molecular frameworks. Research has highlighted its role in preparing heterocyclic systems, acylated compounds, and complex sulfides, as well as its incorporation into advanced analytical reagents. cookechem.comthermofisher.comchemicalbook.com

4-Bromophenethylamine is a documented precursor in the synthesis of the pyrazinoisoquinoline ring system. cookechem.comthermofisher.comchemicalbook.comchemdad.comsigmaaldrich.com This synthetic pathway proceeds through a tandem reaction sequence involving amidoalkylation followed by an N-acyliminium ion cyclization. chemsrc.com This method provides an efficient route to construct this specific heterocyclic scaffold, which is of interest in medicinal chemistry. The initial amine of 4-bromophenethylamine is crucial for building the pyrazine (B50134) portion of the final molecule.

The compound is utilized directly in the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide. cookechem.comthermofisher.comchemicalbook.comchemdad.comsigmaaldrich.com This reaction involves the acylation of the primary amino group of 4-bromophenethylamine. Typically, this transformation is achieved by reacting the amine with chloroacetyl chloride, often in the presence of a non-nucleophilic base. The base, such as triethylamine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the formation of the stable amide bond. chemicalbook.com The resulting N-substituted chloroacetamide is a bifunctional molecule, possessing a reactive carbon-chlorine bond that can be used for further synthetic manipulations.

4-Bromophenethylamine is employed in the one-pot preparation of various alkyl arylamino sulfides. cookechem.comthermofisher.comsigmaaldrich.comechemi.com This synthesis is notable for using elemental sulfur in conjunction with a variety of halides, including primary alkyl, allyl, and benzyl (B1604629) halides. cookechem.comchemdad.comsigmaaldrich.com The methodology allows for the facile construction of carbon-sulfur bonds. One specific application involves a four-step, one-pot synthesis where the amine is first protected in situ via reaction with a Grignard reagent before the introduction of sulfur and the halide. chemsrc.com This approach has been applied to the synthesis of agonists for peroxisome proliferator-activated receptor alpha (PPARα). chemsrc.com

Reaction Components for Alkyl Arylamino Sulfide Synthesis

| Component | Role | Examples |

|---|---|---|

| Starting Amine | Arylamine Source | 4-Bromophenethylamine |

| Sulfur Source | Provides Sulfur Atom | Elemental Sulfur (S8) |

| Halide | Provides Alkyl/Aryl Group | Benzyl halides, Allyl halides, Primary alkyl halides |

| Catalyst/Base | Promotes Reaction | Grignard Reagent, NaOH, CuI chemsrc.comrsc.org |

| Solvent | Reaction Medium | PEG200, Dichloromethane chemicalbook.comrsc.org |

A significant application of the 4-bromophenethyl structure is in the design of advanced analytical reagents. nih.govnih.gov The novel derivatization agent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) was specifically developed for the sensitive detection of aldehydes and carboxylic acids in biological samples using liquid chromatography–mass spectrometry (LC–MS). nih.govnih.govresearchgate.net

4-APEBA was engineered based on a preceding reagent, 4-APC, with the key innovation being the incorporation of the bromophenethyl group. nih.govresearchgate.net This structural addition provides two major advantages for mass spectrometry analysis:

Isotopic Signature : The natural isotopic abundance of bromine (79Br and 81Br) creates a distinct doublet in the mass spectrum, which serves as a clear and easily recognizable marker for the derivatized analyte. nih.govresearchgate.net

Enhanced Fragmentation : The group adds unique fragmentation identifiers, which improves the confidence in screening for unknown aldehydes or carboxylic acids. nih.gov

The derivatization process is versatile and can be performed under mild conditions (pH 5.7, 10°C). nih.govnih.gov By selecting the appropriate co-reagent, 4-APEBA can target different classes of molecules:

Aldehydes : Derivatization is achieved using sodium cyanoborohydride (NaBH₃CN) as a co-reagent. nih.gov

Carboxylic Acids : The reagent is adapted for these molecules by using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). nih.govnih.gov

This development highlights how a fundamental chemical structure from 4-bromophenethylamine can be leveraged to create sophisticated tools for biomarker analysis and metabolomics. nih.govresearchgate.net

Pharmacological Research and Mechanisms of Action

Receptor Binding and Agonist/Antagonist Activity

4-Bromophenethylamine has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). Research indicates that it is capable of activating both Gs and Gq signaling pathways. researchgate.net The activation of the Gs pathway typically leads to the stimulation of adenylyl cyclase and subsequent increase in cyclic AMP (cAMP), while Gq activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.govnih.gov The dual agonism of 4-Bromophenethylamine at TAAR1 suggests a complex signaling profile that can simultaneously influence multiple downstream cellular cascades. researchgate.netresearchgate.net

Table 1: TAAR1 Activity of 4-Bromophenethylamine

| Receptor | Activity | Signaling Pathways Activated |

|---|---|---|

| TAAR1 | Agonist | Gs and Gq |

Specific data regarding the partial agonism of 4-Bromophenethylamine at the serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors were not available in the referenced search results. While the broader class of phenethylamines, particularly more complex derivatives like 2,5-dimethoxy-4-bromophenethylamine (2C-B), have been extensively studied for their interactions with these receptors, information focusing solely on the 4-bromo substituted phenethylamine (B48288) is not present in the provided sources. psu.edudrugbank.comwikipedia.orgnih.gov

Quantitative data detailing the inhibition potency (such as Kᵢ or IC₅₀ values) of 4-Bromophenethylamine at the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT) were not found in the provided search results. Studies on related compounds suggest that phenethylamines can interact with these transporters, but specific values for 4-Bromophenethylamine are not detailed. researchgate.netnih.gov

Neuropharmacological Effects in Research Models

Alterations in Brain Organization and Functional Connectivity

Resting-state functional magnetic resonance imaging (rsfMRI) studies in healthy volunteers have been instrumental in mapping the acute effects of 2C-B on functional brain organization. biorxiv.orgbiorxiv.org Research comparing 2C-B with a placebo demonstrates significant alterations in brain connectivity. biorxiv.org

Key findings from a 7-Tesla rsfMRI study include:

Reduced Intra-Network Connectivity : 2C-B was found to selectively decrease static functional connectivity (sFC) within established resting-state networks. biorxiv.orgbiorxiv.org

Increased Inter-Network Connectivity : The compound broadly increased sFC between different networks, as well as between subcortical and cortical regions. biorxiv.orgbiorxiv.org

Elevated Brain Complexity : Both 2C-B and psilocybin were shown to produce similar increases in spontaneous brain complexity, a measure associated with more varied and dynamic neural activity. biorxiv.org

Divergent Global Connectivity : While both compounds increased global connectivity (gFC), the spatial patterns of these increases were different, suggesting distinct pharmacological influences on whole-brain dynamics. biorxiv.org

When compared directly with psilocybin, 2C-B showed less pronounced reductions in between-network functional connectivity but uniquely elevated connectivity within transmodal networks. biorxiv.org These findings underscore that while many psychedelics disrupt functional brain organization, the specific patterns of these alterations can differ based on the compound's unique pharmacological profile. biorxiv.org The spatial distribution of these neural effects aligns with the known densities of various serotonin receptors and monoamine transporters. biorxiv.org

Table 2: Summary of 2C-B Effects on Functional Brain Connectivity This table is for informational purposes only and is based on available research data.

| Connectivity Measure | Effect Observed Under 2C-B (Compared to Placebo) | Implication | Reference |

|---|---|---|---|

| Intra-Network Static FC | Decreased | Reduced cohesion within standard brain networks | biorxiv.orgbiorxiv.org |

| Between-Network Static FC | Increased | Enhanced communication across different brain networks | biorxiv.orgbiorxiv.org |

| Subcortical-Cortical FC | Increased | Heightened integration between lower and higher brain regions | biorxiv.orgbiorxiv.org |

| Global Brain Complexity | Increased | More dynamic and less predictable brain states | biorxiv.org |

Electrophysiological Correlates in Psychedelic States

The use of electroencephalography (EEG) and magnetoencephalography (MEG) has helped to identify the neural correlates of the psychedelic state. Classic psychedelics are known to alter brain oscillations, which are fundamental to neural communication. diva-portal.org A common finding across several serotonergic psychedelics is a decrease in alpha oscillations, particularly in visual cortical areas, which may correlate with visual phenomena. nih.gov

Acute Effects on Central Nervous System Activity

Controlled human studies have characterized the acute CNS effects of 2C-B, often in comparison to psilocybin or a placebo. biorxiv.orgresearchgate.net The compound reliably produces alterations in waking consciousness that are psychedelic in nature. researchgate.net Subjective effects reported in research settings include changes in perception, mood, and cognition. biorxiv.org

In a controlled study comparing 2C-B with psilocybin, psilocybin was associated with greater subjective impairment, dysphoria, and auditory alterations. researchgate.net Both compounds, however, produced comparable levels of psychomotor slowing and impairments in spatial memory when compared to placebo. researchgate.net Physiologically, 2C-B has been shown to induce transient pressor effects (an increase in blood pressure) that are similar in magnitude to those caused by psilocybin. researchgate.net The self-reported duration of 2C-B's effects is generally shorter than that of psilocybin, with most effects resolving within six hours. researchgate.net In one case report from an emergency department, a patient who had taken 2C-B reported an inability to sleep due to a fear of forgetting to breathe, a symptom that resolved without major clinical intervention. smw.ch

Metabolism Research

In Vivo and In Vitro Metabolic Pathways

4-Bromophenethylamine serves as a substrate for both isoenzymes of monoamine oxidase, MAO-A and MAO-B. researchgate.netwikipedia.orgpharmgkb.org These enzymes are pivotal in the metabolism of various amines and catalyze the oxidative deamination of 4-Bromophenethylamine. wikipedia.orgresearchgate.net This initial step is a critical determinant of its metabolic fate. researchgate.netwikipedia.org The compound's susceptibility to metabolism by both MAO-A and MAO-B underscores the primary role of this pathway. researchgate.netwikipedia.orgpharmgkb.org

The Cytochrome P450 (CYP450) enzymatic system also participates in the metabolism of 4-Bromophenethylamine, although its contribution is generally considered less significant than that of the MAO enzymes. researchgate.netwikipedia.org Specifically, research points to the involvement of the CYP2D6 isoenzyme in its biotransformation. dntb.gov.ua The engagement of the CYP450 system indicates that multiple enzymatic routes are available for the compound's metabolism. nih.govmdpi.commdpi.com

The principal metabolic route for 4-Bromophenethylamine is oxidative deamination, a process initiated by monoamine oxidases. researchgate.netwikipedia.orgwikipedia.orgnih.gov This reaction converts the parent compound into an aldehyde intermediate. researchgate.netnih.gov This aldehyde is subsequently metabolized through two main pathways: reduction to the corresponding alcohol or oxidation to a carboxylic acid. researchgate.netresearchgate.netojp.govorganic-chemistry.orgnih.gov The resulting carboxylic acid is considered a major metabolite of 4-Bromophenethylamine. wikipedia.orgresearchgate.net

In addition to oxidative deamination, other metabolic transformations such as O-demethylation and N-acetylation have been observed for structurally related phenethylamines. researchgate.netojp.govoup.com Studies on the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine), a related compound, have identified O-demethylation as a metabolic step. researchgate.netojp.govresearchgate.net Furthermore, N-acetylation has also been reported as a metabolic pathway for similar compounds. researchgate.netojp.gov

Identification of Metabolites in Biological Matrices

The metabolites of 4-Bromophenethylamine and its analogs have been identified in various biological samples, including urine and liver cell incubations. researchgate.netresearchgate.netceon.rs For instance, studies on the related compound 2C-B in rat urine and hepatocyte incubations have successfully identified metabolites resulting from oxidative deamination and O-demethylation. researchgate.netresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the identification and quantification of these metabolites in biological matrices. oup.comceon.rsnih.gov

Comparative Metabolism Across Species (e.g., human, rat, mouse hepatocytes)

Significant interspecies differences have been observed in the metabolism of phenethylamines. researchgate.netrug.nl Studies comparing the metabolism of the related compound 2C-B in hepatocytes from humans, monkeys, dogs, rabbits, rats, and mice have revealed distinct metabolic profiles. wikipedia.orgresearchgate.net For example, a metabolite identified as 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP) was found only in incubations with mouse hepatocytes. wikipedia.orgresearchgate.net In contrast, another metabolite, 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE), was produced by hepatocytes from humans, monkeys, and rabbits, but not from dogs, rats, or mice. wikipedia.orgresearchgate.net Such species-specific differences are crucial for extrapolating metabolic data from animal models to humans. europa.eu

Analytical Methodologies in Chemical and Biomedical Research

Chromatographic and Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of phenethylamines, providing both separation of complex mixtures and structural identification of individual components. wikipedia.orgthermofisher.comnist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines. thermofisher.com However, due to the polar nature of the amine group, which can cause poor chromatographic peak shapes, derivatization is often a necessary step prior to GC-MS analysis. ceon.rsuva.nl

One common derivatization reaction is acylation, which converts the polar amine into a less polar, more volatile amide derivative, improving chromatographic performance and stability. researchgate.netresearch-solution.com A study on the related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) demonstrated a successful GC-MS method for its identification and quantification in urine samples. ceon.rsdoaj.org In this method, the compound was first extracted from the urine matrix and then derivatized with N-methyl-bis-trifluoroacetamide (MBTFA). ceon.rsceon.rs The resulting trifluoroacetyl (TFA) derivative was then analyzed by GC-MS. ceon.rsresearchgate.net

The mass spectrometer is often operated in both full scan mode for initial identification and selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. thermofisher.comceon.rs The SIM mode focuses on specific fragment ions characteristic of the derivatized analyte, which significantly improves the signal-to-noise ratio. researchgate.net For the TFA derivative of 2C-B, characteristic ions at m/z 242, 229, and 148 have been used for quantification. ceon.rsresearchgate.net

Table 1: GC-MS Parameters for Analysis of Derivatized 2,5-dimethoxy-4-bromophenethylamine (2C-B TFA)

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (5% diphenyl-95% dimethylsiloxane) |

| Injection Port Temp. | 250°C |

| Carrier Gas | Helium (1.32 mL/min) |

| Oven Program | 60°C (2 min hold), then 20°C/min to 280°C (4 min hold) |

| Total Run Time | 17 min |

| MS Ion Source Temp. | 200°C |

| Interface Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 50-450) and SIM (m/z 242, 229, 148) |

Data sourced from a study on 2,5-dimethoxy-4-bromophenethylamine. ceon.rs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique, ideal for the trace analysis of compounds in complex biological matrices without the need for derivatization. wikipedia.orgut.eetechnologynetworks.com Its applicability to a wide range of polar and non-polar compounds makes it a powerful tool in analytical toxicology and pharmaceutical analysis. technologynetworks.comrsc.org

A validated LC-MS/MS method has been developed for the simultaneous determination of 13 illicit phenethylamines, including 2,5-dimethoxy-4-bromophenethylamine (2C-B), in amniotic fluid. nih.gov This method showcases the high sensitivity and specificity of LC-MS/MS for detecting these substances at low concentrations. The technique combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of tandem mass spectrometry. rsc.org

The analysis typically involves electrospray ionization (ESI) in positive ion mode, which is well-suited for protonating the amine functional group of phenethylamines. wikipedia.orgnih.gov The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process provides two levels of specificity, significantly reducing matrix interference and ensuring reliable quantification. nih.gov

Table 2: LC-MS/MS Parameters for Analysis of 2,5-dimethoxy-4-bromophenethylamine (2C-B)

| Parameter | Condition |

|---|---|

| LC Column | Kinetex C18 (50 × 2.1 mm, 2.6 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% to 90% B over 6 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor/product ion pairs are monitored for each analyte. |

Data sourced from a multi-analyte study including 2,5-dimethoxy-4-bromophenethylamine. nih.gov

Molecular Imaging Techniques (e.g., PET, SPECT) for In Vivo Studies

Molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the non-invasive visualization and quantification of biological processes at the molecular level within living organisms. nih.govtracercro.com These techniques are invaluable in drug development and neuroscience research for studying how molecules interact with their biological targets in vivo. drugtargetreview.com

While there are no direct imaging studies reported for 4-bromophenethylamine itself, a radiolabeled analog, [¹¹C]Cimbi-36, has been developed and used in PET studies. core.ac.ukdntb.gov.ua [¹¹C]Cimbi-36 is a derivative of 4-bromophenethylamine, specifically N-(2-[¹¹CH₃O]-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine, and is used to image 5-HT₂A and 5-HT₂C serotonin (B10506) receptors in the brain. dntb.gov.ua

For a compound to be imaged using PET, it must be labeled with a positron-emitting radioisotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹¹F). drugtargetreview.com The short half-life of these isotopes allows for dynamic imaging studies. drugtargetreview.com The high sensitivity of PET enables the detection of radiotracers at very low concentrations, providing quantitative information on receptor occupancy and distribution. tracercro.comdrugtargetreview.com SPECT is a less sensitive alternative but has also been utilized in some applications. drugtargetreview.com

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical step in the analytical workflow, designed to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. youtube.comphenomenex.com

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a widely employed technique for the sample preparation of biological fluids like urine and plasma prior to chromatographic analysis. youtube.comyoutube.com The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). youtube.com The choice of sorbent depends on the properties of the analyte and the matrix. For phenethylamines, which are basic compounds, mixed-mode or polymeric reversed-phase sorbents like hydrophilic-lipophilic balance (HLB) cartridges are often effective. nih.govnih.gov

The general SPE process consists of four main steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it, followed by an equilibration step with a solution similar to the sample matrix (e.g., a buffer). youtube.com

Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. youtube.com

Washing: Interfering compounds are washed from the cartridge with a solvent that does not elute the analyte of interest. youtube.com

Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte from the cartridge. youtube.com

In the analysis of 2,5-dimethoxy-4-bromophenethylamine in amniotic fluid, an HLB cartridge was used. The sample was made basic (pH 10) before being loaded onto the cartridge, which was then washed and the analyte eluted with a mixture of methanol (B129727) and acetonitrile. nih.gov

Acylation Reactions with Derivatization Reagents (e.g., N-methyl-bis-trifluoroacetamide (MBTFA))

Derivatization is a chemical modification of an analyte to enhance its analytical properties, particularly for GC analysis. uva.nlchromatographyonline.com Acylation is a common derivatization strategy for compounds containing primary and secondary amine groups, such as 4-bromophenethylamine. research-solution.comlibretexts.org This reaction introduces an acyl group, converting the amine into a more stable, less polar, and more volatile amide. research-solution.com

Fluorinated acylating reagents are particularly popular because they produce derivatives with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) and mass spectrometry. libretexts.orgchemcoplus.co.jp N-methyl-bis-trifluoroacetamide (MBTFA) is a reagent used to form trifluoroacetyl (TFA) derivatives. ceon.rsceon.rs The reaction involves heating the analyte with MBTFA to produce the stable 2C-B TFA derivative, which can then be directly injected into the GC-MS system. ceon.rs This derivatization not only improves peak shape and thermal stability but can also provide characteristic mass spectral fragmentation patterns that aid in structural confirmation. researchgate.netresearch-solution.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Other Name |

|---|---|

| 4-Bromophenethylamine | - |

| 2,5-dimethoxy-4-bromophenethylamine | 2C-B |

| N-(2-[¹¹CH₃O]-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine | [¹¹C]Cimbi-36 |

| N-methyl-bis-trifluoroacetamide | MBTFA |

| Trifluoroacetyl | TFA |

| Methanol | - |

| Acetonitrile | - |

| Formic Acid | - |

Targeted LC-MS Derivatization for Metabolites

The analysis of 4-Bromophenethylamine metabolites via Liquid Chromatography-Mass Spectrometry (LC-MS) often necessitates derivatization to enhance their analytical characteristics. Metabolites, which can be more polar than the parent compound, may exhibit poor retention on standard reverse-phase chromatographic columns and ionize inefficiently. Chemical derivatization addresses these challenges by introducing a chemical moiety that improves chromatographic behavior and increases ionization efficiency, thereby boosting detection sensitivity. researchgate.netddtjournal.com

Several derivatization strategies are applicable to the amino and potential hydroxyl groups present in 4-Bromophenethylamine metabolites. For instance, a two-step in-matrix derivatization protocol using propionic anhydride (B1165640) followed by 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide (EDC) in combination with 2,2,2-trifluoroethylamine (B1214592) has been successfully applied to trace amines and their metabolites in plasma. rug.nl This approach targets both amino and carboxylic acid groups, which are common in drug metabolites.

Another advanced technique is polarity-regulated derivatization. Reagents such as (S)-3-(1-(diisopropoxyphosphoryl) pyrrolidine-2-carboxamido)-N-hydroxysuccinimidyl ester (3-DP-NHS) have been developed to react with amino-containing metabolites, enhancing their separation efficiency and detection sensitivity in LC-MS analysis. nih.gov "Twins labeling" derivatization, using two structurally similar but mass-differentiated reagents, allows for the simultaneous derivatization of the analyte and an internal standard, leading to highly accurate absolute quantification. nih.gov

The primary metabolites of 4-Bromophenethylamine, such as 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), and 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA), are key targets for these derivatization methods. nih.govwikipedia.org While direct LC-MS/MS methods for these metabolites exist, the application of targeted derivatization can significantly lower the limits of detection, which is critical when dealing with low-concentration metabolites in complex biological matrices. nih.gov

Applications in Forensic and Clinical Toxicology Research

The detection and quantification of 4-Bromophenethylamine, often encountered as the psychoactive substance 2C-B, are of paramount importance in forensic and clinical toxicology. The analytical methods employed must be sensitive, specific, and validated to withstand legal and scientific scrutiny.

Detection and Quantification in Biological Samples (e.g., urine, hair)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the detection and quantification of 4-Bromophenethylamine in biological specimens. researchgate.netceon.rs Urine is a common matrix for detecting recent exposure, while hair analysis can provide a longer detection window, indicating chronic use. researchgate.netd-nb.info

For urine analysis, methods often involve a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before instrumental analysis. researchgate.netceon.rs One validated LC-MS/MS method for the detection of 15 psychostimulants, including 2,5-dimethoxy-4-bromophenethylamine (2C-B), in urine reported a limit of detection of 1 ng/mL for 2C-B. researchgate.net Another study describes a GC-MS method for identifying 2C-B in urine after SPE and derivatization with N-methyl-bis-trifluoroacetamide (MBTFA). ceon.rsresearchgate.net

Hair analysis for phenethylamines also typically involves an extraction step, often with methanolic HCl, followed by LC-MS/MS analysis. d-nb.info A validated LC-MS/MS method for the simultaneous determination of 11 illicit phenethylamines in hair, including 2,5-dimethoxy-4-bromophenethylamine, has been developed and applied to in vivo studies. d-nb.info

Below is a table summarizing key findings from studies on the detection and quantification of 4-Bromophenethylamine in biological samples.

| Analyte | Matrix | Analytical Method | Sample Preparation | Key Findings |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Urine | LC-MS/MS | Solid-Phase Extraction | Limit of Detection: 1 ng/mL |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Urine | GC-MS | Solid-Phase Extraction and Derivatization (MBTFA) | Successful identification and quantification |

| 2,5-dimethoxy-4-bromophenethylamine (2C-B) | Hair | LC-MS/MS | Methanolic HCl incubation | Method validated for quantification; accumulation observed in pigmented hair |

| 13 Phenethylamine (B48288) Derivatives (including 2C-B) | Amniotic Fluid | LC-MS/MS | Solid-Phase Extraction | Method validated for quantification to assess fetal exposure |

Discrimination and Quantification of Structural Isomers

The differentiation of structural isomers is a significant challenge in forensic toxicology, as isomers can have different pharmacological and legal statuses. acs.org In the case of 4-Bromophenethylamine, it is crucial to distinguish it from its positional isomers.

A multimodal analytical approach has been developed for the discrimination and quantification of 2,5-dimethoxy-4-bromophenethylamine and its structural isomer, 4,5-dimethoxy-2-bromophenethylamine. nih.gov This approach may involve a combination of chromatographic and spectroscopic techniques. Gas chromatography can often separate isomers based on their different boiling points and interactions with the stationary phase. Derivatization prior to GC-MS analysis can further enhance the separation and produce unique mass spectra for each isomer. acs.org

High-performance liquid chromatography (HPLC) coupled with diode-array detection can also be employed, where differences in the UV spectra of the isomers can aid in their discrimination. nih.gov Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide accurate mass measurements that help in the identification of isomers. Raman spectroscopy has also been shown to be effective in distinguishing between positional isomers of phenethylamines based on meaningful differences in their Raman spectra. acs.org

Monitoring Exposure to Phenethylamines in Research Contexts

Analytical methodologies are essential for monitoring exposure to phenethylamines like 4-Bromophenethylamine in various research settings. This includes clinical studies, epidemiological research, and in vivo animal studies.

In a prospective cohort study, exposure to 2C-B was monitored by collecting data from poison information center consultations. The presence of 2C-B was confirmed in leftover drug and biological samples (urine) using liquid or gas chromatography-mass spectrometry. researchgate.net This type of research is vital for understanding the acute toxicity and clinical effects of emerging psychoactive substances.

Research has also focused on monitoring fetal exposure to phenethylamines. A validated LC-MS-MS method was developed for the multiresidual analysis of 13 illicit phenethylamines, including 2C-B, in amniotic fluid. Such methods are crucial for assessing the potential risks of prenatal drug exposure.

In vivo animal studies are also used to understand the pharmacokinetics and distribution of these compounds. For example, a study in rats used a validated LC-MS-MS method to investigate the accumulation of several phenethylamines in pigmented and non-pigmented hair after repeated oral administration. d-nb.info This research helps in interpreting hair analysis results in forensic contexts.

Neuroscience Research Applications

Probing Brain Organization and Functional Dynamics

Recent neuroimaging research has utilized 2,5-dimethoxy-4-bromophenethylamine (2C-B) to explore the fundamental principles of brain organization and the dynamic interplay between large-scale neural networks.

High-field 7-Tesla (7T) resting-state functional magnetic resonance imaging (rs-fMRI) has been employed to investigate the acute effects of 2C-B on the brain's intrinsic functional architecture. biorxiv.orgsciencecast.org These studies measure spontaneous fluctuations in the blood-oxygen-level-dependent (BOLD) signal to infer temporal correlations between different brain regions, a measure known as functional connectivity. nih.govwikipedia.org In a double-blind, placebo-controlled study, 2C-B was found to significantly alter patterns of static functional connectivity (sFC) and global connectivity (gFC) compared to placebo. biorxiv.orgsciencecast.orgbiorxiv.org Specifically, the administration of 2C-B led to selective reductions in connectivity within established brain networks but also broadly increased connectivity between different networks. biorxiv.orgsciencecast.orgbiorxiv.org These findings suggest a profound, acute reorganization of the brain's communication patterns under the influence of the compound.

A key finding in psychedelic neuroscience is the phenomenon of network "disintegration," where connectivity within well-defined resting-state networks, such as the default mode network (DMN), decreases. biorxiv.org This effect is coupled with an increase in "integration," characterized by greater connectivity between networks that are typically segregated. diva-portal.orgresearchgate.net Research on 2C-B aligns with these findings. Studies show that 2C-B selectively reduces intra-network static functional connectivity, a hallmark of network disintegration. biorxiv.orgsciencecast.orgbiorxiv.org Concurrently, it broadly enhances between-network and subcortical-cortical connectivity, promoting a more integrated pattern of brain function. biorxiv.orgsciencecast.orgbiorxiv.org This dual effect on network dynamics—simultaneous disintegration of some networks and integration across the global brain—is thought to be a central mechanism behind the altered states of consciousness induced by such compounds. diva-portal.org

Table 1: Effects of 2,5-dimethoxy-4-bromophenethylamine on Brain Network Connectivity

| Connectivity Type | Finding | Implication | Source |

| Intra-Network Connectivity | Selectively reduced within networks like the DMN and visual network. | Network 'Disintegration' | biorxiv.org |

| Between-Network Connectivity | Broadly increased between distinct cortical networks. | Network 'Integration' | biorxiv.orgsciencecast.orgbiorxiv.org |

| Subcortical-Cortical Connectivity | Increased connectivity between subcortical and cortical regions. | Enhanced global communication | biorxiv.orgsciencecast.orgbiorxiv.org |

| Transmodal Connectivity | Elicited elevations in static functional connectivity. | Altered higher-order cognitive processing | biorxiv.orgsciencecast.orgbiorxiv.org |

The complexity of spontaneous brain signals, often measured using techniques like Lempel-Ziv complexity (LZc), is thought to reflect the richness and diversity of neural activity patterns. Research suggests that psychedelics increase the entropy or complexity of brain activity. biorxiv.org In a direct comparison, both 2C-B and psilocybin were found to produce similar increases in spontaneous brain complexity relative to placebo. biorxiv.orgsciencecast.orgbiorxiv.org This increase in neural complexity suggests a shift towards a more flexible and less constrained state of brain dynamics, which may underlie the novel perceptual and cognitive experiences reported. biorxiv.org

Role in Understanding Psychedelic Phenomenology

By comparing the neurobiological and psychological effects of 2C-B with those of structurally distinct but phenomenologically related compounds, researchers can better understand the structure-function relationships that give rise to psychedelic experiences.

Direct neurobiological comparisons between 2C-B (a phenethylamine) and psilocybin (a tryptamine) have been conducted to parse the unique and overlapping neural effects of these compounds. biorxiv.orgsciencecast.orgbiorxiv.org In a within-subjects, placebo-controlled fMRI study, both substances were found to reduce intra-network connectivity and increase brain complexity. biorxiv.orgsciencecast.orgbiorxiv.org

However, distinct differences also emerged. Compared to psilocybin, 2C-B induced less pronounced reductions in between-network functional connectivity. biorxiv.orgsciencecast.org It also uniquely prompted elevations in transmodal static functional connectivity. biorxiv.orgsciencecast.org These differing neural signatures, despite some phenomenological overlap, may be attributable to their distinct pharmacodynamics, including varied affinities for different monoaminergic transporters and serotonergic receptors beyond the primary 5-HT2A receptor. biorxiv.org

Controlled, double-blind clinical studies have systematically characterized the subjective and cognitive effects of 2C-B, often in direct comparison to psilocybin. nih.govresearchgate.net In one such study with healthy, psychedelic-experienced participants, 2C-B was found to elicit alterations in waking consciousness of a psychedelic nature. nih.govresearchgate.netresearchgate.net However, the experience was reported to have a shorter duration than that of psilocybin, resolving within approximately six hours. researchgate.netbiorxiv.org

When comparing the quality of the experience, psilocybin produced significantly greater effects on scales measuring dysphoria, subjective impairment, auditory alterations, and affective elements of ego dissolution. nih.govresearchgate.netresearchgate.net On the Hallucinogen Rating Scale (HRS), psilocybin produced significantly greater increases on the 'affect' and 'cognition' subscales than 2C-B. biorxiv.org Both compounds, however, produced equivalent levels of psychomotor slowing and impairments in spatial memory. researchgate.netbiorxiv.org These findings support the characterization of 2C-B as a psychedelic with a distinct experiential profile compared to classical tryptamines. nih.govblossomanalysis.com

Table 2: Comparative Subjective and Cognitive Effects of 2C-B and Psilocybin

| Domain | Measure/Test | Finding | Source |

| Subjective Effects | 5D-ASC, EDI | Both compounds produced significant alterations of waking consciousness and ego dissolution compared to placebo. | researchgate.netbiorxiv.org |

| Hallucinogen Rating Scale (HRS) | Psilocybin produced greater increases in 'affect' and 'cognition' scores. | biorxiv.org | |

| Subjective Reports | Dysphoria and subjective impairment were largest under psilocybin. | nih.govresearchgate.netresearchgate.net | |

| Duration | Self-reported effects of 2C-B were shorter than psilocybin (~6 hours). | researchgate.netbiorxiv.orgblossomanalysis.com | |

| Cognitive Function | Digit Symbol Substitution Test (DSST) | Both compounds produced equivalent psychomotor slowing. | researchgate.netbiorxiv.org |

| Spatial Memory Task (SMT) | Both compounds caused equivalent impairments in spatial memory. | researchgate.netbiorxiv.org | |

| Multifaceted Empathy Test (MET) | Neither compound produced significant empathogenic effects. | researchgate.netbiorxiv.org |

No Research Found on 4-Bromophenethylamine in Zebrafish Neurodevelopmental Models

Despite a thorough search of scientific literature, no studies were identified that investigate the neurodevelopmental or behavioral toxicity of the specific chemical compound 4-Bromophenethylamine in zebrafish (Danio rerio) models.

The requested article, focusing on the use of 4-Bromophenethylamine in neuroscience research to model neurodevelopmental toxicity, including its effects on zebrafish morphology and larval movement, cannot be generated. The available body of research does not appear to cover this specific compound in the context of the outlined topics.

It is important to distinguish 4-Bromophenethylamine from the structurally related, and more extensively studied, compound 2,5-dimethoxy-4-bromophenethylamine (2C-B). While numerous studies have detailed the teratogenic and neurotoxic potential of 2C-B in zebrafish, these findings are specific to that molecule and cannot be attributed to 4-Bromophenethylamine. frontiersin.orgresearchgate.net

Therefore, there is currently no available scientific information to populate the requested sections on its use as a model for neurodevelopmental and behavioral toxicity research in zebrafish.

Toxicological Research

Mechanisms of Toxicity in Experimental Models

Neurotoxic Properties in Animal Studies

Currently, there is a notable lack of specific research in animal models investigating the neurotoxic properties of 4-Bromophenethylamine. However, studies on structurally related phenethylamines provide some indication of potential neurotoxic mechanisms. For instance, research on other substituted phenethylamines suggests that neurotoxicity could be mediated by factors such as excessive monoamine release (particularly dopamine (B1211576) and serotonin), the formation of dopamine quinones through the oxidation of dopamine's catechol ring, the release of the excitatory amino acid glutamate, and the induction of hyperthermia. researchgate.net It is hypothesized that the interplay between these factors may trigger neurotoxic effects. researchgate.net

Research on the related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) has also not definitively established its neurotoxic profile in humans, though animal studies on some other synthetic phenethylamines have pointed towards neurotoxic properties. researchgate.netresearchgate.net Further investigation is required to determine if 4-Bromophenethylamine exhibits similar characteristics.

Genotoxic Properties in Animal Studies

Table 1: Genotoxicity of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in TK6 Cells

| Concentration (µM) | Micronuclei Frequency Fold Increase | Induction of Reactive Oxygen Species (ROS) |

|---|---|---|

| 6.25 | Statistically significant increase | Statistically significant increase |

| 12.5 | Statistically significant increase | Statistically significant increase |

| 25 | Statistically significant increase | Statistically significant increase |

| 35 | Statistically significant increase | Statistically significant increase |

Data synthesized from a study on the genotoxicity of psychedelic phenethylamines. nih.govresearchgate.net

Drug-Drug Interaction Research

Potential Interactions with Antidepressants and ADHD Medications

Specific research on the drug-drug interactions of 4-Bromophenethylamine is limited. However, based on the pharmacology of related phenethylamines, potential interactions with antidepressants and ADHD medications can be anticipated. nih.govresearchgate.net

Antidepressants: Many antidepressants, particularly Monoamine Oxidase Inhibitors (MAOIs), are expected to interact significantly with phenethylamines. researchgate.netwikipedia.org MAOIs, such as phenelzine, tranylcypromine, and moclobemide, inhibit the enzymes responsible for metabolizing phenethylamines. wikipedia.orgmayoclinic.org Co-administration could therefore lead to potentiated effects and increased risk of toxicity. wikipedia.org Combining MAOIs with serotonin-releasing agents can lead to serotonin (B10506) syndrome, a potentially life-threatening condition. nih.gov

Selective Serotonin Reuptake Inhibitors (SSRIs) and other antidepressants that affect serotonin levels could also pose a risk of serotonin syndrome when combined with phenethylamines that have serotonergic activity. nih.govresearchgate.netnih.gov

ADHD Medications: ADHD medications, such as methylphenidate and amphetamines, primarily act on dopamine and norepinephrine (B1679862) transporters. researchgate.netdrugbank.com Phenethylamines may also interact with these transporters. nih.gov Although direct studies on 4-Bromophenethylamine are lacking, a systematic review of novel phenethylamines, including the related compound 2C-B, suggests that pharmacodynamic interactions with ADHD medications are likely. nih.govresearchgate.net Such interactions could potentially lead to an overstimulation of the central nervous system.

Table 2: Potential Interactions of Phenethylamines with Antidepressants and ADHD Medications

| Interacting Drug Class | Potential Mechanism of Interaction | Potential Outcome |

|---|---|---|

| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of phenethylamine (B48288) metabolism. wikipedia.org | Potentiated effects, increased toxicity, risk of serotonin syndrome. wikipedia.orgnih.gov |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Additive effects on serotonin levels. nih.govresearchgate.net | Increased risk of serotonin syndrome. nih.gov |

| Amphetamines | Interaction with dopamine and norepinephrine transporters. researchgate.netnih.gov | Potential for overstimulation of the central nervous system. |

| Methylphenidate | Interaction with dopamine and norepinephrine transporters. researchgate.netdrugbank.com | Potential for overstimulation of the central nervous system. |

Information based on the pharmacology of related phenethylamine compounds. nih.govresearchgate.net

Effects on Cardiovascular Parameters in Combination with Other Substances

Direct research on the cardiovascular effects of 4-Bromophenethylamine in combination with other substances is not available. However, studies on the related compound 2,5-dimethoxy-4-bromophenethylamine (2C-B) provide some insight into potential cardiovascular effects.

Observational studies in humans have shown that 2C-B can cause transient increases in both systolic and diastolic blood pressure, as well as an increase in heart rate. nih.govnih.gov In one study, the co-administration of 2C-B with psilocybin resulted in pressor effects, with instances of systolic hypertension being observed. nih.gov Another study noted that combining 2C-B with substances like MDMA, amphetamine, and LSD is a reported practice among recreational users, which could lead to unpredictable cardiovascular effects. nih.govfrontiersin.org Given that many stimulants and psychedelic drugs independently affect heart rate and blood pressure, combining them could result in additive or synergistic cardiovascular strain. nih.gov

Table 3: Cardiovascular Effects of 2,5-dimethoxy-4-bromophenethylamine (2C-B) in an Observational Study

| Cardiovascular Parameter | Maximum Change from Baseline (Emax) | Time to Maximum Effect (Tmax) |

|---|---|---|

| Systolic Blood Pressure (SBP) | +19 mmHg | 1 to 4 hours |

| Diastolic Blood Pressure (DBP) | +13 mmHg | 1 to 2 hours |

| Heart Rate (HR) | +13 bpm | 1 to 3 hours |

Data from an observational study of acute 2C-B effects in humans. nih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Molecules

4-Bromophenethylamine is a key intermediate in the synthesis of a wide array of biologically active molecules. ontosight.ai It has been utilized in the creation of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide. sigmaaldrich.comsigmaaldrich.com Furthermore, it serves as a reactant in the synthesis of alkyl arylamino sulfides, a process that employs elemental sulfur and various halides. sigmaaldrich.comsigmaaldrich.com The compound's role extends to the synthesis of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, which have been investigated for their activity as partial agonists at serotonin (B10506) 5-HT2A/2C receptors. researchgate.net

Development of Novel Drug Candidates

The exploration of 4-bromophenethylamine and its derivatives has opened new avenues in the search for innovative drugs targeting a range of diseases.

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for the treatment of schizophrenia and other psychotic disorders. srce.hrfrontiersin.orgsci-hub.se Agonists of this receptor have the potential to modulate the activity of key neurotransmitters like dopamine (B1211576), serotonin, and glutamate, which are implicated in the symptoms of schizophrenia. mdpi.com Preclinical studies have shown that TAAR1 agonists can alleviate behaviors in animal models that are relevant to the disorder. mdpi.com While specific research directly linking 4-bromophenethylamine to the development of TAAR1 agonists for schizophrenia is still developing, the broader class of phenethylamines is central to this area of research. bohrium.com The development of TAAR1 agonists like ulotaront and ralmitaront, which have progressed to clinical trials, highlights the therapeutic potential of this drug class. srce.hrwellcomeopenresearch.org

The chemical properties of 4-bromophenethylamine make it a valuable starting point for the synthesis of new drugs aimed at the central nervous system. ontosight.ai The phenethylamine (B48288) structure is a well-established pharmacophore for CNS activity, and modifications to this basic structure can lead to compounds with a wide range of effects. bohrium.comnih.gov Research in this area focuses on creating molecules that can effectively cross the blood-brain barrier and interact with specific neural targets. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a key regulator of lipid metabolism, and its agonists are used to treat conditions like hypertriglyceridemia. researchgate.netnih.gov Synthetic PPARα ligands, such as fibrates, are established therapeutic agents. nih.gov Research has explored the use of 4-bromophenethylamine in the synthesis of novel compounds that act as PPARα agonists. researchgate.net This includes the creation of urea-substituted selenoisobutyric acid isosteres, which are designed to be potent and selective activators of PPARα. researchgate.netkoreascience.kr The development of dual PPARα/γ agonists is also an active area of research, aiming to address both lipid and glucose metabolism disorders. nih.govnih.gov

Building Block for Functional Materials Research

Beyond its applications in medicine, 4-bromophenethylamine is also a valuable component in the field of materials science. smolecule.comfluorochem.co.ukspecificpolymers.com

The reactive nature of 4-bromophenethylamine allows for its incorporation into larger molecular structures, including polymers. smolecule.com It has been used in the synthesis of covalently linked hexa-peri-hexabenzocoronene/perylene diimide dyads, which are model systems for studying fundamental energy and electron transfer processes. acs.org In these syntheses, 4-bromophenethylamine is reacted with other molecules to create complex, functional materials with specific electronic and photophysical properties. acs.org

Future Directions and Research Gaps

Elucidating Specific Pharmacological Profiles and Therapeutic Potential

While 4-Bromophenethylamine is recognized as a synthetic compound within the phenethylamine (B48288) class, its precise pharmacological profile is still under active investigation. ontosight.ai It is frequently utilized in neuroscience and medicinal chemistry as a precursor for the synthesis of other biologically active molecules, especially those designed to target the central nervous system. ontosight.ai However, its specific efficacy and a full spectrum of its therapeutic applications have yet to be thoroughly delineated. ontosight.ai

Recent research has identified 4-Bromophenethylamine as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor implicated in studies concerning schizophrenia. chemsrc.com This finding opens a significant avenue for therapeutic exploration. The broader class of phenethylamines is currently being investigated for its potential in treating a range of mental health conditions, including depression, anxiety, and post-traumatic stress disorder. pimaastricht.combohrium.com Furthermore, there is emerging interest in the potential for psychedelics, including phenethylamine derivatives, to modulate pain pathways. dovepress.com For context, the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) is known to act as a partial agonist at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors, highlighting the complex serotonergic activity common to this chemical family. researchgate.netnih.govnih.gov

Comprehensive Human Pharmacokinetic and Pharmacodynamic Studies

A significant gap exists in the scientific literature regarding the pharmacokinetics and pharmacodynamics of 4-Bromophenethylamine in humans. wikipedia.org Much of the current understanding is extrapolated from studies on related compounds like 2C-B. In human observational studies, orally administered 2C-B reaches maximum plasma concentrations within one to three hours. nih.govnih.gov Its metabolism is believed to be primarily mediated by monoamine oxidase (MAO) enzymes, with a smaller contribution from the cytochrome P450 (CYP450) system. researchgate.net

To move forward, dedicated human studies on 4-Bromophenethylamine are essential to understand its specific metabolic pathways, elimination half-life, and the potential formation of active metabolites. Pharmacodynamic studies are equally critical. Observational research on 2C-B indicates it produces a combination of psychedelic and psychostimulant-like effects. nih.gov A controlled clinical trial comparing 2C-B with psilocybin characterized 2C-B as a psychedelic of moderate intensity with a notably shorter duration of action, providing a framework for how such studies on 4-Bromophenethylamine could be designed. researchgate.net

Long-Term Neurological and Behavioral Outcome Research

The long-term neurological and behavioral consequences of exposure to 4-Bromophenethylamine are largely unknown. Research into related phenethylamines, such as 2C-B, has raised questions that warrant further investigation. Case reports have occasionally linked 2C-B exposure to severe neurological events like cerebral vasculopathy and brain edema, although these cases often involved the presence of other substances. researchgate.netresearchgate.net Rare instances of long-term perceptual disturbances and psychosis have also been reported in connection with 2C-B. researchgate.net

Preclinical behavioral research provides some insight. In mouse models, 2C-B has been shown to induce the head twitch response (HTR), a behavior mediated by the 5-HT2A receptor that is considered a proxy for hallucinogenic potential in rodents. nih.gov Comprehensive, long-term studies are needed to systematically evaluate the potential for lasting neurological and behavioral changes resulting from exposure to 4-Bromophenethylamine.

Advanced Analytical Method Development for Complex Biological Matrices

The ability to accurately detect and quantify 4-Bromophenethylamine in complex biological matrices like blood and urine is paramount for both clinical and forensic toxicology. ceon.rsdoaj.orgceon.rsresearchgate.net Currently, gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique, which often necessitates a derivatization step to enhance the analyte's volatility and detection. ceon.rsresearchgate.net Sample preparation frequently involves solid-phase extraction (SPE) to isolate the compound from the biological matrix. ceon.rsceon.rs

There is a pressing need to develop more advanced analytical methods that are rapid, simple, and highly sensitive. researchgate.netresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are being increasingly employed. researchgate.netresolvemass.ca A notable challenge in this field is overcoming matrix effects—interference from other substances in the biological sample—and achieving the required levels of sensitivity and specificity. resolvemass.cacmbr-journal.com An emerging area of research is the development of sustainable and environmentally friendly analytical methods, such as the use of reusable screen-printed electrodes, which could offer a more efficient and greener alternative for detection. researchgate.net

Exploration of Niche Applications and Emerging Sectors

The primary role of 4-Bromophenethylamine in research has been as a chemical building block or precursor for the synthesis of more complex molecules. ontosight.aisigmaaldrich.comchemicalbook.com It has been specifically utilized in the synthesis of pyrazinoisoquinoline derivatives, N-2-(4-bromophenyl)ethyl chloroacetamide, and various alkyl arylamino sulfides. sigmaaldrich.comchemicalbook.com

Its identification as a TAAR1 agonist has positioned it as a valuable research tool for studying schizophrenia and the broader function of trace amine-associated receptors. chemsrc.com The exploration of the therapeutic potential of the wider phenethylamine class for mental health disorders and pain management represents a significant emerging sector for this compound and its derivatives. pimaastricht.combohrium.comdovepress.com Its application as a research chemical to probe the intricacies of neurotransmitter systems remains a core niche. ontosight.ai

Addressing Environmental and Safety Protocols in Research and Handling

Proper handling and safety protocols are critical when working with 4-Bromophenethylamine. It is classified as a dangerous good for transport, reflecting its hazardous nature. scbt.com Safety data sheets classify the compound as corrosive, with the potential to cause severe skin burns and eye damage (Hazard Statement H314). sigmaaldrich.comchemicalbook.com

Recommended personal protective equipment (PPE) for handling includes chemical-resistant gloves, goggles, a faceshield, and a suitable respirator with a filter effective for organic vapors and particulates. chemsrc.comsigmaaldrich.com The compound has a relatively high flash point of 113°C (235.4°F). sigmaaldrich.com Environmentally, it is assigned a Water Hazard Class of 3 (WGK 3) in Germany, signifying that it is highly hazardous to water. sigmaaldrich.comchemicalbook.com Standard laboratory protocols should include storage in a cool, dark place, such as a refrigerator, under an inert atmosphere to maintain stability. chemicalbook.com The push towards developing "green" analytical methods also reflects a growing awareness of the need for environmentally responsible research practices. researchgate.net

Q & A

Q. What are the key synthetic routes for 4-Bromophenethylamine, and what factors influence reaction yield?

4-Bromophenethylamine is typically synthesized via bromination of phenethylamine derivatives or substitution reactions on pre-functionalized aromatic rings. A common method involves reacting 4-bromophenylacetonitrile with lithium aluminum hydride (LiAlH₄) to yield the primary amine. Reaction optimization requires careful control of stoichiometry, temperature (e.g., reflux in anhydrous THF), and inert atmosphere to minimize side reactions like over-reduction or decomposition. Post-synthesis purification via distillation or recrystallization improves purity . Yield is influenced by the reactivity of brominating agents (e.g., NBS vs. Br₂) and steric/electronic effects of substituents on the aromatic ring.

Q. How can researchers characterize 4-Bromophenethylamine using spectroscopic and chromatographic methods?

- NMR Spectroscopy : H NMR reveals peaks for the ethylamine chain (δ 2.7–3.1 ppm, triplet for –CH₂NH₂; δ 1.5–2.0 ppm, multiplet for –CH₂–) and aromatic protons (δ 7.2–7.5 ppm, doublet for para-bromo substitution). C NMR confirms the brominated carbon (δ 120–125 ppm) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 199.07 (M+H⁺) and fragments corresponding to Br loss (m/z 119.08) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) quantifies purity, with retention time calibrated against certified standards .

Q. What safety protocols are essential when handling 4-Bromophenethylamine in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- First Aid : For skin exposure, wash immediately with soap/water. For eye contact, flush with water for 15+ minutes. Store in sealed containers away from oxidizers and moisture .

- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the para-bromo substitution in 4-Bromophenethylamine affect its physicochemical properties compared to other halogenated phenethylamines?

The para-bromo group increases molecular weight and lipophilicity (logP ~2.1) compared to chloro or fluoro analogs, enhancing membrane permeability. Bromine’s electron-withdrawing effect reduces basicity (pKa ~9.5 vs. ~10.2 for 4-Chlorophenethylamine), altering protonation states under physiological conditions. This impacts receptor binding kinetics, as shown in comparative studies with dopamine and serotonin receptors . X-ray crystallography of receptor-ligand complexes can further elucidate steric effects of bromine substitution .

Q. What strategies can resolve contradictions in reported biological activities of 4-Bromophenethylamine derivatives?

- Systematic Review : Follow PRISMA guidelines to assess methodological heterogeneity (e.g., dose ranges, assay types) across studies .

- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers or confounding variables (e.g., solvent choice in in vitro assays) .

- Dose-Response Replication : Reproduce disputed results under controlled conditions (e.g., standardized cell lines, ligand concentrations) to validate potency claims .

Q. What novel derivatives of 4-Bromophenethylamine have been synthesized for probing structure-activity relationships (SAR) in neurotransmitter receptor studies?

- Fluorinated Analogs : 2,5-Dimethoxy-4-bromo derivatives (e.g., 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) show enhanced selectivity for 5-HT₂A receptors .

- Bifunctional Probes : Conjugation with photoaffinity labels (e.g., azide groups) enables covalent binding studies in receptor localization .

- Isotopic Labeling : Br-labeled analogs facilitate positron emission tomography (PET) imaging of ligand distribution in vivo .

Methodological Considerations

Retrosynthesis Analysis